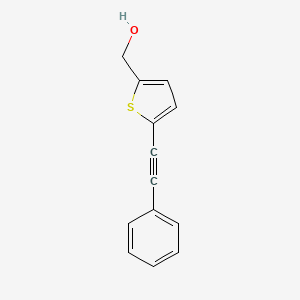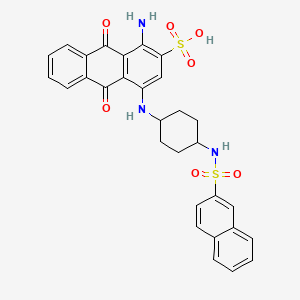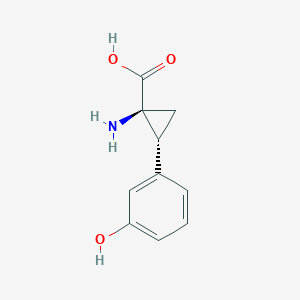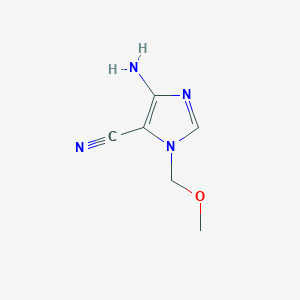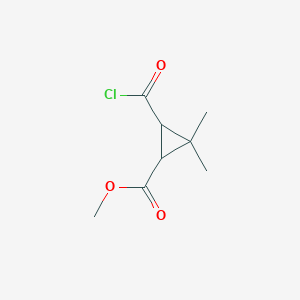
as-Triazine, 5,6-dimethyl-3-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
as-Triazine, 5,6-dimethyl-3-ethoxy- is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. The compound’s structure consists of a triazine ring substituted with two methyl groups at positions 5 and 6, and an ethoxy group at position 3. This unique substitution pattern imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5,6-dimethyl-3-ethoxy- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydroxide to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of as-Triazine, 5,6-dimethyl-3-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
as-Triazine, 5,6-dimethyl-3-ethoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methyl groups on the triazine ring can undergo oxidation to form corresponding alcohols or carboxylic acids.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensation Reagents: Aldehydes, ketones, and acids
Major Products Formed
The major products formed from these reactions include substituted triazines, amines, alcohols, carboxylic acids, and Schiff bases .
Aplicaciones Científicas De Investigación
as-Triazine, 5,6-dimethyl-3-ethoxy- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of as-Triazine, 5,6-dimethyl-3-ethoxy- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme, thereby preventing substrate binding and catalysis . The triazine ring’s electron-withdrawing properties and the presence of substituents can influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2-Amino-4,6-dimethyl-1,3,5-triazine: Similar structure but with amino groups instead of ethoxy.
2,4,6-Triethoxy-1,3,5-triazine: Contains ethoxy groups at all three positions on the triazine ring.
Uniqueness
as-Triazine, 5,6-dimethyl-3-ethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazine derivatives may not be as effective .
Propiedades
Número CAS |
74417-17-7 |
|---|---|
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-ethoxy-5,6-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C7H11N3O/c1-4-11-7-8-5(2)6(3)9-10-7/h4H2,1-3H3 |
Clave InChI |
FAHSHESULNYEEV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=C(N=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)
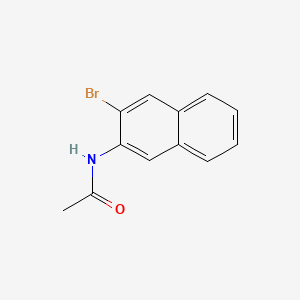
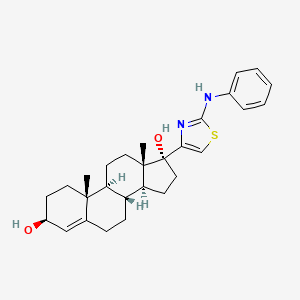
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)


![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)
